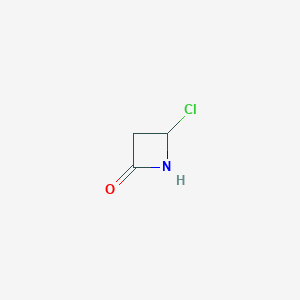
4-Chloroazetidin-2-one
Overview
Description
4-Chloroazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidinone family. This compound is characterized by a chloro substituent at the fourth position of the azetidinone ring. Azetidinones, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloroazetidin-2-one can be synthesized through various methods. One common approach involves the stereoselective aldol-type condensation of azetidinone derivatives with metal enolates. For example, the reaction of azetidinone with tert-butyldimethylsilyloxyethyl groups under controlled conditions yields this compound . Another method involves the preparation from corresponding sulfides, which are then chlorinated to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically avoids tedious and costly separation steps, making it more economical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The strained ring system of this compound makes it a suitable candidate for cycloaddition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
4-Chloroazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloroazetidin-2-one involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes. The compound’s ring strain and reactivity allow it to form covalent bonds with enzyme active sites, thereby inhibiting their function. This mechanism is particularly relevant in the context of β-lactam antibiotics, where this compound derivatives inhibit bacterial cell wall synthesis .
Comparison with Similar Compounds
Azetidin-2-one: Lacks the chloro substituent, making it less reactive.
4-Acetoxyazetidin-2-one: Contains an acetoxy group instead of a chloro group, leading to different reactivity and applications.
4-Vinylazetidin-2-one: Features a vinyl group, which imparts unique properties compared to 4-Chloroazetidin-2-one.
Uniqueness: this compound is unique due to its chloro substituent, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of reactions and its applications in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Properties
IUPAC Name |
4-chloroazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOLXNINLBTMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


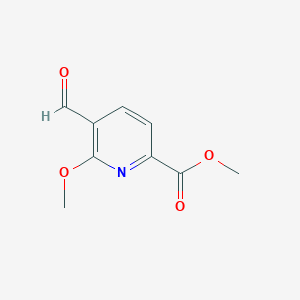
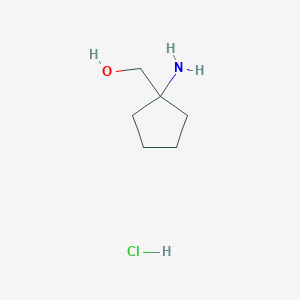
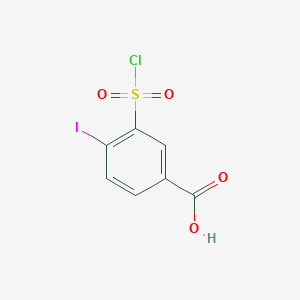

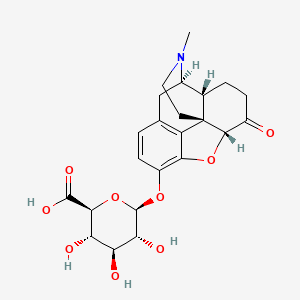

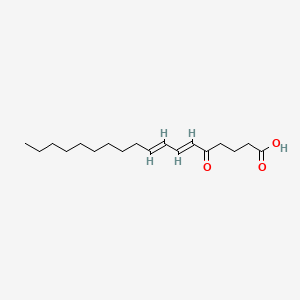



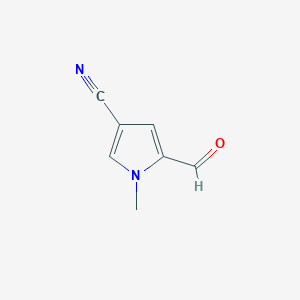

![sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate](/img/structure/B3328015.png)

